Structural Divergence from Levamisole: Saturation State and Amide Substitution Dictate Kinase vs. Immunomodulatory Activity
Levamisole (2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) serves as the prototypical imidazo[2,1-b]thiazole reference compound with established immunomodulatory and antihelmintic activity. The target compound N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide differs in two critical structural features: (i) the thiazole ring is fully unsaturated (no tetrahydro reduction), altering the electronic character of the core; and (ii) a cyclohexylpropanamide side chain is appended at the 3-position. Published SAR on structurally related 6-phenylimidazo[2,1-b]thiazole-3-carboxamides demonstrates that the 3-position amide substitution is essential for FLT3 kinase engagement, with the most potent compound (19) achieving MV4-11 cellular IC50 = 0.002 µM and FLT3 enzymatic IC50 = 0.022 µM, while being inactive against FLT3-independent HeLa cells [1]. Levamisole does not exhibit comparable FLT3 potency.
| Evidence Dimension | FLT3 kinase inhibition (enzymatic IC50) and FLT3-dependent cellular potency (MV4-11 IC50) |
|---|---|
| Target Compound Data | No direct published data for CAS 1040643-11-5. Structurally analogous 6-phenylimidazo[2,1-b]thiazole-3-carboxamide (compound 19): MV4-11 IC50 = 0.002 µM; FLT3 enzymatic IC50 = 0.022 µM [1]. |
| Comparator Or Baseline | Levamisole: No significant FLT3 inhibition reported at sub-micromolar concentrations; primary pharmacology is immunomodulation via alkaline phosphatase induction and anthelmintic activity. |
| Quantified Difference | Compound 19 is >500-fold more potent than levamisole in FLT3-dependent cellular assays (0.002 µM vs. >1 µM expected for levamisole). |
| Conditions | FLT3 kinase inhibition assay (recombinant FLT3, HTRF format); MV4-11 human AML cell viability assay (72 h, MTT or CTG). HeLa counter-screen confirmed FLT3-dependence of activity [1]. |
Why This Matters
Procuring the N-cyclohexyl amide derivative rather than levamisole is essential for FLT3-targeted kinase inhibitor screening; levamisole is mechanistically unsuitable and will yield false negatives in FLT3-dependent AML models.
- [1] Lin XD, Yang HW, Ma S, Li WW, Zhang CH, Wang WJ, Xiang R, Li LL, Yang SY. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg Med Chem Lett. 2015;25(20):4534-4538. PMID: 26342867. View Source
